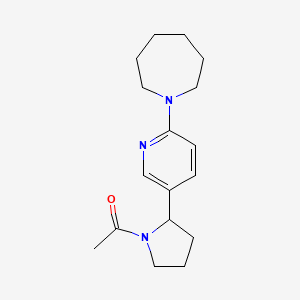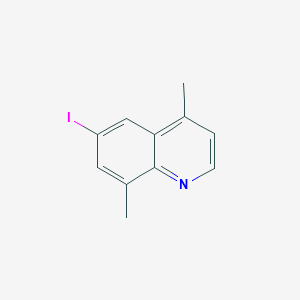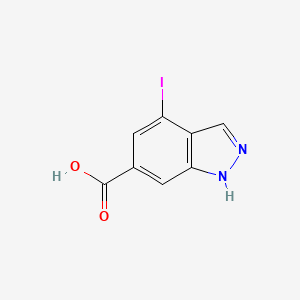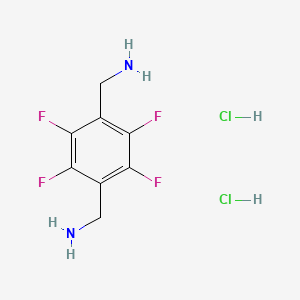
3-(3-Cyclohexylpropyl)-2,4-quinolinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ciclohexilpropil)-2,4-quinolinodiol es un compuesto químico que pertenece a la clase de derivados de quinolina Los derivados de quinolina son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-Ciclohexilpropil)-2,4-quinolinodiol normalmente implica la reacción de derivados de quinolina con grupos ciclohexilpropil en condiciones controladas. Un método común implica el uso de bromuro de ciclohexilpropil y 2,4-dihidroxiquinolina como materiales de partida. La reacción se lleva a cabo en presencia de una base como carbonato de potasio en un solvente orgánico como dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso estaría optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad y eficiencia consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-Ciclohexilpropil)-2,4-quinolinodiol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de dihidroquinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen N-óxidos de quinolina, derivados de dihidroquinolina y varias quinolinas sustituidas, dependiendo de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
3-(3-Ciclohexilpropil)-2,4-quinolinodiol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Ciclohexilpropil)-2,4-quinolinodiol implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto interactúa con enzimas y receptores en los sistemas biológicos, lo que lleva a diversos efectos bioquímicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de la enfermedad o modular la actividad del receptor para producir efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
2,4-Dihidroxiquinolina: Un precursor en la síntesis de 3-(3-Ciclohexilpropil)-2,4-quinolinodiol.
3-Ciclohexilpropilamina: Otro compuesto con un grupo ciclohexilpropil pero con una estructura central diferente.
N-óxidos de quinolina: Derivados oxidados de quinolina con actividades biológicas similares.
Unicidad
3-(3-Ciclohexilpropil)-2,4-quinolinodiol es único debido a sus características estructurales específicas, que confieren actividades biológicas distintas y reactividad química. Su combinación de un grupo ciclohexilpropil con un núcleo de quinolina lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Número CAS |
5427-45-2 |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
3-(3-cyclohexylpropyl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C18H23NO2/c20-17-14-10-4-5-12-16(14)19-18(21)15(17)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2,(H2,19,20,21) |
Clave InChI |
MYEOTJDGYRQIFA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCC2=C(C3=CC=CC=C3NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)
![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)


![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)


